molecular formula C18H24Cl2N2 B14456982 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3-butyl-8-chloro-, hydrochloride CAS No. 76061-79-5

1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3-butyl-8-chloro-, hydrochloride

Cat. No.: B14456982
CAS No.: 76061-79-5
M. Wt: 339.3 g/mol
InChI Key: RSXZHVHYYDPRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3-butyl-8-chloro-, hydrochloride is a complex organic compound known for its unique chemical structure and properties This compound is part of the pyrazino[3,2,1-jk]carbazole family, which is characterized by a fused ring system incorporating both pyrazine and carbazole moieties

Preparation Methods

The synthesis of 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3-butyl-8-chloro-, hydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pyrazino[3,2,1-jk]carbazole structure, followed by the introduction of the butyl and chloro substituents. Common reagents used in these reactions include alkyl halides, chlorinating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3-butyl-8-chloro-, hydrochloride undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom at the 8-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Addition: The compound can participate in addition reactions with electrophiles and nucleophiles, forming various addition products.

Scientific Research Applications

1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3-butyl-8-chloro-, hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3-butyl-8-chloro-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3-butyl-8-chloro-, hydrochloride can be compared with other similar compounds in the pyrazino[3,2,1-jk]carbazole family, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and potential applications. The presence of the butyl and chloro groups in this compound makes it unique and suitable for specific research and industrial applications.

Properties

CAS No.

76061-79-5

Molecular Formula

C18H24Cl2N2

Molecular Weight

339.3 g/mol

IUPAC Name

4-butyl-12-chloro-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride

InChI

InChI=1S/C18H23ClN2.ClH/c1-2-3-9-20-10-11-21-16-8-7-13(19)12-15(16)14-5-4-6-17(20)18(14)21;/h7-8,12,17H,2-6,9-11H2,1H3;1H

InChI Key

RSXZHVHYYDPRBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN2C3=C(C=C(C=C3)Cl)C4=C2C1CCC4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.